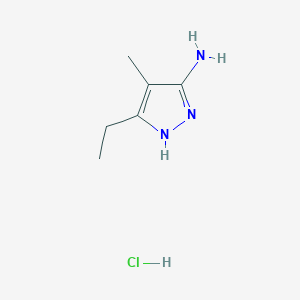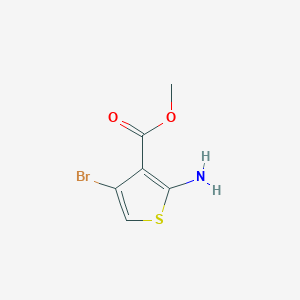
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride
Übersicht
Beschreibung
3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is a chemical compound with the empirical formula C6H12ClN3. It is a solid substance . This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringNC1=C(C)C(CC)=NN1.[H]Cl . The InChI representation is 1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H . Physical And Chemical Properties Analysis
This compound is a solid substance . It has a molecular weight of 161.63 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not available in the sources I found.Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization of Pyrazole Derivatives
Pyrazole derivatives, including 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride, have been synthesized and characterized for various applications in scientific research. These compounds have shown significant potential in the field of medicinal chemistry due to their diverse biological activities. For instance, a study involving the synthesis and characterization of pyrazole derivatives revealed their antitumor, antifungal, and antibacterial properties. The structural analysis through X-ray crystallography provided insights into the geometric parameters and potential pharmacophore sites, which could be crucial for designing drugs targeting specific diseases (Titi et al., 2020).
Corrosion Inhibition
Beyond biomedical applications, pyrazole derivatives have been evaluated for their effectiveness as corrosion inhibitors for metals in acidic environments. This application is particularly relevant in industrial settings where metal components are exposed to corrosive substances. Research has demonstrated that certain pyrazole compounds can significantly reduce the corrosion rate of steel in hydrochloric acid, with the efficiency of inhibition increasing with the concentration of the pyrazole compound (Herrag et al., 2007).
Novel Heterocyclic Compounds Synthesis
The ability to form new N-fused heterocyclic products through the condensation of pyrazole-5-amine derivatives with activated carbonyl groups highlights the versatility of pyrazole derivatives in synthesizing novel compounds. Such synthetic pathways are invaluable in the development of new materials and drugs, offering a wide range of potential applications in chemistry and pharmacology (Ghaedi et al., 2015).
Antimicrobial and Anticancer Agents
Pyrazole derivatives have been explored as potent antimicrobial and anticancer agents, with some compounds showing higher activity than established drugs like doxorubicin. This suggests that these compounds could serve as a basis for the development of new therapeutic agents against various microbial infections and cancers (Hafez et al., 2016).
Safety and Hazards
The safety information available indicates that 3-Ethyl-4-methyl-1H-pyrazol-5-amine hydrochloride is classified under Combustible Solids (Storage Class Code 11) . It has a WGK of 3 . The flash point is not applicable . Please refer to the Material Safety Data Sheet (MSDS) for comprehensive safety and handling information.
Wirkmechanismus
Target of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Mode of Action
A molecular simulation study of a similar compound showed a desirable fitting pattern in the lmptr1 pocket (active site) characterized by lower binding free energy . This suggests that the compound may interact with its targets in a similar manner, leading to changes in the target’s function.
Biochemical Pathways
Given the antileishmanial and antimalarial activities of similar compounds, it can be inferred that the compound may interfere with the life cycle of the parasites, affecting their survival and proliferation .
Result of Action
Similar compounds have shown potent antileishmanial and antimalarial activities, suggesting that this compound may also exhibit similar effects .
Eigenschaften
IUPAC Name |
5-ethyl-4-methyl-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.ClH/c1-3-5-4(2)6(7)9-8-5;/h3H2,1-2H3,(H3,7,8,9);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVDWGDRSXXLANA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NN1)N)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![7-Chloro-4-piperazin-1-ylpyrrolo[1,2-a]quinoxaline](/img/structure/B3092861.png)









